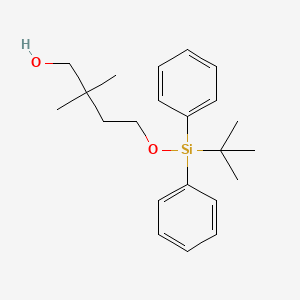

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol is an organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a hydroxyl group. This compound is commonly used in organic synthesis, particularly in the protection of alcohols due to the stability provided by the TBDPS group under various reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol typically involves the reaction of 2,2-dimethylbutan-1-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,2-dimethylbutan-1-ol+TBDPS-Cl→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of packed-bed reactors with immobilized enzymes can also be employed for enantioselective synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Fluoride sources such as TBAF (Tetrabutylammonium fluoride) are used to remove the TBDPS group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of deprotected alcohols or other functionalized derivatives.

Aplicaciones Científicas De Investigación

Synthesis Applications

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol is primarily utilized as a protecting group in organic synthesis, particularly in the synthesis of complex organic molecules. Its bulky silyl ether structure provides steric hindrance that helps to selectively protect alcohols during multi-step syntheses.

Case Study: Organic Synthesis

A notable application is its use in the synthesis of statins, where it serves as an intermediate. Statins are critical in the treatment of hypercholesterolemia, and the synthesis often involves multiple steps where protecting groups like this compound are essential for maintaining the integrity of reactive functional groups during chemical transformations .

Pharmaceutical Applications

The compound has been evaluated for its potential in drug formulation. Its ability to stabilize reactive intermediates makes it valuable in the pharmaceutical industry, particularly in the development of new therapeutic agents.

Case Study: Drug Development

In a study focused on synthesizing novel antihypertensive agents, this compound was employed to protect hydroxyl groups during the formation of more complex structures. This application highlights its role in enhancing yield and purity in drug synthesis .

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials such as polymers and coatings. Its unique chemical structure offers properties that can enhance the performance and durability of these materials.

The compound's synthesis can be aligned with green chemistry principles, emphasizing sustainable practices and reduced environmental impact. Research into more eco-friendly synthetic routes using this compound has been conducted to minimize waste and energy consumption during its production .

Case Study: Eco-Friendly Synthesis

A recent study demonstrated a novel synthetic pathway for producing this compound that reduced solvent use and improved overall reaction efficiency. This aligns with current trends toward sustainability in chemical manufacturing .

Mecanismo De Acción

The mechanism by which 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance and electronic effects that stabilize the protected alcohol under acidic and basic conditions. This stability allows for selective reactions to occur on other functional groups without affecting the protected hydroxyl group .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyldimethylsilyl (TBDMS) ethers

- Triisopropylsilyl (TIPS) ethers

- Trimethylsilyl (TMS) ethers

Uniqueness

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol is unique due to the increased steric bulk and stability provided by the TBDPS group compared to other silyl ethers. This makes it particularly useful in reactions requiring strong resistance to acidic and nucleophilic conditions .

Actividad Biológica

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol, commonly referred to as TBDMS ether, is a silane compound that serves as a protecting group in organic synthesis. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and drug development. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C22H32O2Si

- Molecular Weight : 356.57 g/mol

- CAS Number : 439693-30-8

- LogP : 3.97 (indicating moderate lipophilicity)

TBDMS ethers are primarily used as protective groups for alcohols in organic synthesis. They are stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection in multi-step syntheses. This property is crucial for synthesizing complex molecules, including pharmaceuticals.

Antimicrobial Properties

Recent studies have indicated that TBDMS ethers exhibit antimicrobial activity. For instance, a study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Cytotoxicity and Cell Proliferation

Research has also explored the cytotoxic effects of TBDMS ether derivatives on cancer cell lines. In vitro assays revealed that certain derivatives could inhibit cell proliferation by inducing apoptosis in malignant cells. The IC50 values varied significantly across different cancer types, indicating a selective toxicity profile.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of TBDMS ether derivatives on human breast cancer cells.

- Findings : The study reported an IC50 value of 25 µM for one derivative, suggesting potential for further development as an anticancer agent.

-

Antimicrobial Activity Assessment :

- Objective : To determine the efficacy of TBDMS ethers against Gram-positive and Gram-negative bacteria.

- Results : Compounds demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Antimicrobial Activity | Effective against S. aureus (MIC: 10 µg/mL) |

| Cytotoxicity (IC50) | 25 µM against breast cancer cells |

| Mechanism | Disruption of cell membranes |

Propiedades

IUPAC Name |

4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2Si/c1-21(2,3)25(19-12-8-6-9-13-19,20-14-10-7-11-15-20)24-17-16-22(4,5)18-23/h6-15,23H,16-18H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASDLTDKOPBSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.